Benzo[b]thiophen-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATYIBVSSKQMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzo B Thiophen 7 Amine and Its Derivatives
Direct Amination Approaches
Direct amination methods offer a more straightforward route to the target compounds by forming the C-N bond directly on a pre-existing benzo[b]thiophene core or its precursor.
Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed Buchwald-Hartwig amination has become a versatile and reliable method for the synthesis of aryl amines. uwindsor.caresearchgate.net This reaction facilitates the coupling of amines with aryl halides or pseudohalides. acs.org The catalytic system typically involves a palladium precursor, a suitable ligand to enhance the metal's reactivity, and a base to deprotonate the amine. uwindsor.ca While highly effective, the choice of ligand and base is crucial and can be influenced by the specific substrates used. uwindsor.ca For instance, BINAP has been used as a ligand for the synthesis of aminated benzo[b]thiophene derivatives intended for use as electronic or luminescent materials. uwindsor.ca The reaction conditions, including catalyst loading, are often optimized for each specific transformation, typically starting with 1-2 mol% of palladium. uwindsor.ca
A study by Zhou et al. demonstrated a Pd(II)-catalyzed Sonogashira type cross-coupling and cyclization reaction between 2-iodothiophenols and phenylacetylene (B144264) derivatives to produce 2-substituted benzo[b]thiophenes in moderate to good yields. researchgate.net This highlights the utility of palladium catalysis in constructing the benzo[b]thiophene core itself, which can then potentially undergo further functionalization. Additionally, palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported, showcasing the power of palladium catalysis in the functionalization of the benzo[b]thiophene ring system. nih.gov
Metal-Free One-Pot Procedures for Amine-Substituted Aryl Sulfides and Benzo[b]thiophene Derivatives
In an effort to develop more economical and environmentally friendly methods, metal-free one-pot procedures have been explored. nih.govwpmucdn.com One such method involves the synthesis of amine-substituted aryl sulfides from nitroaryl halides through a C-S cross-coupling reaction and in situ reduction of the nitro group. nih.govwpmucdn.com This reaction is carried out in recyclable poly(ethylene glycol) (PEG) with potassium hydroxide (B78521) (KOH), avoiding the need for expensive and toxic transition metal catalysts. wpmucdn.com This approach can be extended to synthesize benzo[b]thiophene derivatives. nih.govwpmucdn.com
Another metal-free, one-pot route involves the iodine-mediated intramolecular arylthiolation of in situ generated β-(het)aryl-β-cyanoenethiolates. researchgate.net This method, which proceeds via an electrophilic cyclization mechanism, has been successfully applied to the synthesis of substituted 3-cyanobenzo[b]thiophenes and can be extended to produce 2-aminobenzo[b]thiophenes. researchgate.net
Indirect Synthesis via Precursors and Functional Group Transformations
Indirect methods involve the initial construction of the benzo[b]thiophene ring system, often with a functional group that can be later converted to an amine.
Nitration and Subsequent Reduction Strategies
A common indirect route to amino-substituted benzo[b]thiophenes is through the nitration of the benzo[b]thiophene core followed by the reduction of the resulting nitro derivative. acs.org The position of nitration on the benzo[b]thiophene ring is dependent on the reaction conditions and the substitution pattern of the starting material. The reactivity order for electrophilic substitution, such as nitration, is generally 3 > 2 > 6 > 5 > 4 > 7. researchgate.net For benzo[b]thiophene 1,1-dioxide, regioselective nitration can be achieved at the C6 position. acs.org The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as iron powder with ammonium (B1175870) chloride. acs.org This two-step process is a well-established method for introducing an amino group onto the benzo[b]thiophene scaffold.
Electrophilic Cyclization Approaches for the Benzo[b]thiophene Core
The construction of the benzo[b]thiophene core itself is a critical step in many synthetic routes. Electrophilic cyclization of o-alkynyl thioanisoles is an attractive method for this purpose. nih.gov Various electrophiles, including iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS), have been employed to initiate the cyclization. nih.govnih.gov This approach allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes under moderate reaction conditions. nih.gov For instance, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been used for the electrophilic cyclization of o-alkynyl thioanisoles, leading to thiomethyl-substituted benzo[b]thiophenes. nih.gov
Another strategy involves the electrophilic cyclization of diacetylenes. Iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes provides a direct route to 2-ethynyl-3-iodoheteroindenes, which can be further functionalized via Sonogashira coupling to create a variety of substituted benzo[b]thiophenes. acs.org
| Starting Material | Reagent/Catalyst | Product | Reference |
| o-Alkynyl thioanisoles | I₂, ICl, NIS, Br₂, NBS | 2,3-Disubstituted benzo[b]thiophenes | nih.gov |
| o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Thiomethyl substituted benzo[b]thiophenes | nih.gov |
| ortho-Functionalized (buta-1,3-diynyl)arenes | I₂ | 2-Ethynyl-3-iodoheteroindenes | acs.org |
| 2-Iodothioanisole and terminal alkyne | I₂, ICl, Br₂, NBS (after Sonogashira coupling) | 3-Iodo- and 3-bromo-substituted benzo[b]thiophenes | nih.gov |
Radical Annulation and Cascade Reactions
Radical reactions provide another powerful tool for the synthesis of the benzo[b]thiophene skeleton. Cascade radical annulation of 2-alkynylthio(seleno)anisoles with sources of radicals like acetone (B3395972) or acetonitrile (B52724) can lead to 3-acetomethyl- or cyanomethyl-substituted benzothio(seleno)phenes. researchgate.net This process involves the formation of C(sp2)-C(sp3) and C(sp2)-S bonds in a single cascade. researchgate.net Another example is the photocatalytic radical annulation of o-methylthioarenediazonium salts. nih.gov These methods highlight the efficiency and step-economy of radical-based approaches in constructing complex heterocyclic systems. researchgate.net
Aryne Reactions with Alkynyl Sulfides
A significant advancement in the synthesis of the benzo[b]thiophene core involves the intermolecular reaction of arynes with alkynyl sulfides. rsc.org This method provides a one-step pathway to a variety of substituted benzo[b]thiophenes from readily available starting materials. rsc.orgnih.gov The reaction is typically initiated using o-silylaryl triflates as aryne precursors, which react with an alkynyl sulfide (B99878) in the presence of a fluoride (B91410) source like cesium fluoride (CsF). rsc.orgchemistryviews.org
The proposed mechanism for this transformation involves several key steps. rsc.org Initially, the o-silylaryl triflate generates a highly reactive aryne intermediate in situ. chemistryviews.org The sulfur atom of the alkynyl sulfide then acts as a nucleophile, adding to the aryne. rsc.orgchemistryviews.org This is followed by a cyclization step onto the alkyne carbon, which constructs the fundamental benzo[b]thiophene skeleton. rsc.org The final product is formed after protonation of the resulting zwitterionic intermediate. rsc.orgchemistryviews.org
One of the major advantages of this methodology is its good tolerance for various functional groups, which allows for the synthesis of diverse and multi-substituted benzo[b]thiophene derivatives. rsc.orgrsc.orgchemistryviews.org Furthermore, the products can be subjected to subsequent C2-functionalizations, expanding the molecular complexity that can be achieved. rsc.orgrsc.org For instance, deprotonation at the C2 position allows for the introduction of various substituents, including sulfanyl, iodo, and ethoxycarbonyl groups. rsc.org
Table 1: Examples of Benzo[b]thiophene Synthesis via Aryne Reactions This table is generated based on data from cited research articles and illustrates the scope of the aryne reaction methodology.
| Aryne Precursor (1) | Alkynyl Sulfide (2) | Product (3) | Yield | Reference |
|---|---|---|---|---|
| 2-chloro-6-(trimethylsilyl)phenyl triflate | ethyl p-tolylethynyl sulfide | 3-(4-tolyl)-4-chlorobenzo[b]thiophene | High | rsc.org |
| o-silylaryl triflate | THP-protected alkynyl sulfide | 3-hydroxymethyl-substituted benzo[b]thiophene (after deprotection) | Good | rsc.orgrsc.org |
| o-silylaryl triflate | Various 3-aryl- and 3-alkyl-substituted alkynyl sulfides | Diverse 3-substituted benzo[b]thiophenes | Moderate to Good | nih.govchemistryviews.org |
Oxidation of Benzo[b]thiophene Derivatives and Subsequent Amination (e.g., 1,1-Dioxide Derivatives)
The functionalization of benzo[b]thiophenes through oxidation of the sulfur atom is a known strategy to modulate the reactivity of the heterocyclic ring. Oxidation to the corresponding sulfoxide (B87167) or sulfone (1,1-dioxide) activates the molecule for further transformations. For example, S-oxidation followed by a Pummerer-type C2-arylation has been reported. rsc.orgrsc.org However, the direct synthesis of Benzo[b]thiophen-7-amine through a pathway involving oxidation and subsequent amination is not extensively documented in the reviewed literature. While oxidation can render the benzo[b]thiophene ring more susceptible to nucleophilic attack, specific protocols for amination at the C-7 position following this activation step require further investigation.
Organometallic and Chiral Metal Complex-Mediated Syntheses
Organometallic chemistry offers powerful tools for the synthesis and functionalization of benzo[b]thiophenes. Palladium-catalyzed reactions are particularly prominent in this area. tandfonline.com The Buchwald-Hartwig C-N coupling reaction, for example, has been successfully employed to prepare aminobenzo[b]thiophenes. scispace.com This method involves the palladium-catalyzed cross-coupling of a bromo-substituted benzo[b]thiophene with an amine source, such as benzophenone (B1666685) imine, followed by hydrolysis to yield the desired amino derivative. scispace.com A typical catalytic system for this transformation uses Pd(OAc)₂, a phosphine (B1218219) ligand like BINAP, and a base such as Cs₂CO₃. scispace.com
Direct C–H arylation is another important organometallic strategy for modifying the benzo[b]thiophene scaffold. acs.orgnih.gov These methods avoid the need for pre-functionalized starting materials and can proceed under mild, room-temperature conditions, which is a significant advantage. acs.org Control of regioselectivity in these reactions is a key challenge, but systems have been developed that can selectively functionalize the β-position (C3) of the thiophene (B33073) ring. acs.orgnih.gov
The synthesis of chiral derivatives has been advanced through the use of chiral metal complexes. acs.org While not specific to this compound in the provided sources, the general field of transition metal-catalyzed asymmetric hydrogenation is well-established for producing chiral amines. acs.org Catalysts such as iridium complexes with chiral ligands like f-binaphane have proven effective for the asymmetric hydrogenation of imines to yield chiral amines with high enantioselectivity. acs.org Such principles could be applied to the synthesis of chiral amino-substituted benzo[b]thiophene derivatives.
Table 2: Organometallic Approaches to Benzo[b]thiophene Derivatives This table summarizes various organometallic methods discussed in the literature.
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP / Cs₂CO₃ | 6-bromobenzo[b]thiophenes, benzophenone imine | 6-aminobenzo[b]thiophene | scispace.com |
| Direct C-H Arylation | Pd(OAc)₂ / Ag₂CO₃ / HFIP | Benzo[b]thiophene, aryl iodides | 3-aryl-benzo[b]thiophene | acs.orgnih.gov |
| Asymmetric Hydrogenation | Ir / f-binaphane | N-aryl imines | Chiral amines | acs.org |
| Arylation | Tetrakis(triphenylphosphine)palladium | Benzo[b]thiophene, aryl bromides | 2-aryl-benzo[b]thiophene | researchgate.net |
Regioselective Synthesis and Isomer Control
Achieving regioselectivity is a critical challenge in the synthesis of specifically substituted benzo[b]thiophenes like the 7-amino isomer. Several strategies have been developed to control the position of functionalization.
One effective method for achieving 7-substitution is through a combined ortho-lithiation and halocyclization strategy. researchgate.net This approach allows for the synthesis of 2,3,7-regioselectively functionalized benzo[b]thiophenes. researchgate.net The process begins with a directed ortho-lithiation reaction, which precisely positions a functional group that guides subsequent reactions. researchgate.net
In direct C-H activation reactions, the choice of catalyst and reaction conditions is paramount for controlling which isomer is formed. acs.org For instance, direct arylation of the benzo[b]thiophene core can be directed to the C3 position over the more electronically favored C2 position by carefully selecting the palladium catalyst system and additives. acs.orgnih.gov This overcomes the inherent reactivity of the molecule to produce a specific, desired regioisomer. acs.org Similarly, the aryne-based synthesis described earlier also demonstrates high regioselectivity, often yielding a single regioisomeric product. rsc.org These examples underscore the power of modern synthetic methods to control molecular architecture with high precision.
Sustainable and Green Synthesis Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including benzo[b]thiophene derivatives. semanticscholar.org A key goal is to develop environmentally benign methods that are efficient, reduce waste, and utilize safer materials. semanticscholar.orgrsc.org
The use of reusable catalysts is a cornerstone of green chemistry. semanticscholar.org For example, amine-functionalized magnetic nanoparticles have been demonstrated as highly efficient and recyclable catalysts for the synthesis of related heterocyclic systems. nih.gov This approach simplifies product purification and minimizes catalyst waste. nih.gov Furthermore, mechanochemical methods, such as grinding reactants together in the absence of a solvent, represent a significant step towards waste-free synthesis. nih.gov While not yet widely reported specifically for this compound, these sustainable and green methodologies are at the forefront of modern organic synthesis and hold great promise for the future production of this important compound class. rsc.org
Reaction Mechanisms and Reactivity Profile of Benzo B Thiophen 7 Amine
Electrophilic Substitution Pathways on the Benzo[b]thiophene Ring
The benzo[b]thiophene system typically undergoes electrophilic substitution preferentially on the thiophene (B33073) ring, with the C3 and C2 positions being the most reactive. However, the presence of the amino group at the C7 position profoundly influences the regioselectivity of these reactions. The -NH₂ group is a potent activating group due to its ability to donate its lone pair of electrons into the aromatic system via the resonance effect. libretexts.org
This electron donation significantly increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. As an ortho, para-director, the 7-amino group directs incoming electrophiles to the C6 and C4 positions. libretexts.orgyoutube.com Consequently, a competition arises between electrophilic attack at the inherently reactive C2/C3 positions of the thiophene ring and the electronically activated C4/C6 positions of the benzene ring. The outcome of a specific electrophilic substitution reaction will depend on the nature of the electrophile and the reaction conditions, with strongly activating conditions potentially favoring substitution on the benzene portion of the molecule.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect | Predicted Favored Positions on Benzo[b]thiophen-7-amine |
|---|---|---|---|
| -NH₂ (at C7) | Strongly Activating | ortho, para | C6, C4 |
Nucleophilic Reactivity of the Amino Group
The primary amino group at the C7 position is a potent nucleophile, owing to the lone pair of electrons on the nitrogen atom. This characteristic allows this compound to readily participate in reactions with a wide array of electrophiles.
Key reactions involving the amino group include:
Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides in the presence of a base yields N-(benzo[b]thiophen-7-yl)amides. This is a common strategy for protecting the amino group or for synthesizing more complex derivatives. google.com
Alkylation: Treatment with alkyl halides leads to the formation of secondary and tertiary amines. The reaction proceeds via nucleophilic substitution, where the amine displaces the halide.
Diazotization: In the presence of nitrous acid (HONO), generated in situ from a nitrite salt and a strong acid, the primary amino group can be converted into a diazonium salt (-N₂⁺). This diazonium intermediate is highly versatile and can be displaced by various nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, providing a powerful method for introducing a wide range of functional groups onto the benzene ring at the C7 position.
Table 2: Typical Nucleophilic Reactions of the Amino Group
| Reaction Type | Electrophile | Product Functional Group |
|---|---|---|
| Acylation | Acyl Halide (RCOCl) | Amide (-NHCOR) |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) |
Oxidation and Reduction Chemistry of the Thiophene Ring and its Derivatives
The sulfur atom in the thiophene ring of this compound is susceptible to oxidation. The reaction typically proceeds in a stepwise manner to first form the sulfoxide (B87167) and then the sulfone. nih.gov
Oxidation to Sulfoxide: Treatment with a mild oxidizing agent, such as hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII), oxidizes the sulfur atom to a sulfoxide, yielding this compound 1-oxide. nih.gov The rate of this initial oxidation is enhanced by electron-donating groups on the ring system. nih.gov The 7-amino group, being strongly electron-donating, increases the electron density on the sulfur atom, thereby accelerating its oxidation to the sulfoxide. nih.gov
Oxidation to Sulfone: Further oxidation of the sulfoxide with a stronger oxidizing agent or under more forcing conditions produces the corresponding sulfone, this compound 1,1-dioxide. organic-chemistry.org
Reduction of the benzo[b]thiophene core can also be achieved. Catalytic hydrogenation, for instance, typically reduces the thiophene ring before the benzene ring, yielding 2,3-dihydrobenzo[b]thiophene derivatives. In a synthetic context, aminobenzothiophenes are often prepared via the reduction of the corresponding nitrobenzothiophenes, a standard method for introducing an amino group onto an aromatic ring.
Transition Metal-Catalyzed Reaction Mechanisms
Transition metal catalysis, particularly with palladium, offers powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, with significant applications for modifying this compound.
Two of the most prominent palladium-catalyzed cross-coupling reactions applicable to this compound and its derivatives are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate. nih.gov A halogenated derivative, such as 4-bromo-benzo[b]thiophen-7-amine, can be coupled with an arylboronic acid to form a new C-C bond at the C4 position. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org this compound can act as the amine nucleophile, reacting with an aryl halide to produce a diarylamine derivative. youtube.com Alternatively, a halo-substituted benzo[b]thiophene can react with another amine. The mechanism is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition, followed by reductive elimination to form the new C-N bond. libretexts.org
The direct arylation of heteroarenes via C-H activation is a highly efficient method for forming C-C bonds without the need for pre-functionalization. For benzo[b]thiophene, direct arylation at the C3 (β) position can proceed via a Heck-type mechanism. nih.govacs.org
The proposed mechanism for this transformation involves several key steps:
Oxidative Addition: A Pd(0) species reacts with an aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.
Coordination & Carbopalladation: The benzo[b]thiophene coordinates to the palladium center. This is followed by a concerted carbopalladation step, where the aryl group and the palladium atom add across the C2-C3 double bond of the thiophene ring. acs.org
β-Hydride Elimination: A base assists in the anti-elimination of a hydrogen atom from the C3 position, which re-forms the aromatic system and generates a palladium-hydride species. nih.gov
Reductive Elimination/Base Reaction: The palladium-hydride species reductively eliminates H-X (which is neutralized by the base) to regenerate the active Pd(0) catalyst, completing the cycle.
Intramolecular Cyclization and Rearrangement Mechanisms
Derivatives of this compound can be used as precursors for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. The specific mechanism depends on the nature of the tethered reactive groups.
A common strategy involves first acylating the 7-amino group with a reactant that contains an additional electrophilic site or a group suitable for metal-catalyzed C-H activation. For instance, N-acylation with an ortho-halobenzoyl chloride would produce a precursor primed for an intramolecular palladium-catalyzed C-H arylation or a copper-catalyzed Ullmann condensation, leading to the formation of a new six-membered ring fused to the benzo[b]thiophene core.
Alternatively, an intramolecular electrophilic cyclization, such as a Bischler-Napieralski or Pictet-Spengler type reaction, could be envisioned if the side chain attached to the amino group can form a reactive electrophile that attacks an activated position on the aromatic system, such as C6. These pathways provide powerful routes to novel polycyclic aromatic systems built upon the benzo[b]thiophene scaffold. nih.gov
Influence of the Amino Substituent on Reaction Selectivity and Efficiency
The presence of an amino (-NH₂) group at the 7-position of the benzo[b]thiophene nucleus significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. As a potent electron-donating group, the amino substituent activates the aromatic system, making it more susceptible to electrophilic attack than the unsubstituted benzo[b]thiophene. This activation also plays a crucial role in directing the regiochemical outcome of such reactions.
Electronic Effects and Directive Influence
The amino group exerts its influence primarily through a strong +M (mesomeric) or +R (resonance) effect, donating its lone pair of electrons into the fused benzene ring. This donation of electron density is not uniform across the molecule; it preferentially increases the electron density at the positions ortho and para to the substituent. In the case of this compound, the ortho-position is C6, and the para-position is C4.
Consequently, electrophilic attack is directed towards these activated positions. The thiophene ring, particularly the C2 and C3 positions, is generally the most reactive site in unsubstituted benzo[b]thiophene. However, the powerful activating effect of the 7-amino group on the benzenoid ring can make positions C4 and C6 competitive sites for electrophilic substitution.
Research Findings on Analogous Compounds
While specific detailed studies on the electrophilic substitution of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on electronically similar derivatives. One such analogue is 7-methoxybenzo[b]thiophene, where the methoxy (B1213986) group (-OCH₃), like the amino group, is a strong electron-donating, ortho, para-directing substituent.
Studies on 7-methoxybenzo[b]thiophene have shown that electrophilic substitution reactions, such as bromination and nitration, selectively occur at the C4 position. This provides strong evidence to predict a similar regioselectivity for this compound, where the incoming electrophile would preferentially attack the C4 position due to the powerful directing effect of the amino group.
The table below summarizes the observed regioselectivity in the electrophilic substitution of 7-methoxybenzo[b]thiophene, which serves as a predictive model for the reactivity of this compound.
| Reaction | Reagent | Product | Position of Substitution |
| Bromination | Bromine | 4-Bromo-7-methoxybenzo[b]thiophene | C4 |
| Nitration | Nitric Acid | 7-Methoxy-4-nitrobenzo[b]thiophene | C4 |
| This table presents data for 7-methoxybenzo[b]thiophene as an illustrative example of the directive influence of a 7-electron-donating group. |
Influence on Reaction Efficiency
Advanced Spectroscopic Characterization and Elucidation of Benzo B Thiophen 7 Amine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides insight into the chemical environment of atomic nuclei. For Benzo[b]thiophen-7-amine, a comprehensive NMR analysis involves one-dimensional (1D) and two-dimensional (2D) experiments to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to investigate dynamic phenomena such as solvent effects and tautomerism.
One-Dimensional NMR (¹H, ¹³C) for Chemical Shift Analysis
One-dimensional ¹H and ¹³C NMR spectra offer primary information regarding the structure of this compound. The chemical shifts (δ) of the protons and carbons are indicative of their electronic environments, which are influenced by the aromatic rings and the amine substituent.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the benzene (B151609) and thiophene (B33073) rings will appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns (multiplicities) determined by their positions relative to the sulfur atom and the amine group. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will display eight distinct signals corresponding to the eight carbon atoms of the benzo[b]thiophene core. The chemical shifts will differentiate between the carbons of the benzene and thiophene rings, as well as the carbon atom directly attached to the amino group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following table presents predicted chemical shift ranges based on the analysis of related structures. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H2 | 7.2 - 7.5 | 120 - 125 |
| H3 | 7.3 - 7.6 | 122 - 127 |
| H4 | 6.9 - 7.2 | 115 - 120 |
| H5 | 7.1 - 7.4 | 120 - 125 |
| H6 | 6.7 - 7.0 | 110 - 115 |
| NH₂ | 3.5 - 5.0 (variable) | - |
| C2 | - | 120 - 125 |
| C3 | - | 122 - 127 |
| C3a | - | 135 - 140 |
| C4 | - | 115 - 120 |
| C5 | - | 120 - 125 |
| C6 | - | 110 - 115 |
| C7 | - | 140 - 145 |
| C7a | - | 130 - 135 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Unambiguous Assignment
To overcome the limitations of 1D NMR, such as signal overlap in the aromatic region, 2D NMR techniques are employed for the unambiguous assignment of proton and carbon signals.
Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between adjacent protons on the benzene and thiophene rings, aiding in the assignment of their specific positions. For instance, a cross-peak would be expected between H5 and H6, and between H2 and H3.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH group in the this compound molecule would produce a cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts.
Investigations of Solvent Effects and Tautomerism using NMR
The chemical shifts of protons, particularly those of the amine group, can be significantly influenced by the solvent. Aromatic solvents can induce shifts in the proton signals of a solute, a phenomenon known as Aromatic Solvent Induced Shift (ASIS). For this compound, changing the NMR solvent from a non-aromatic solvent like chloroform-d (B32938) (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can help to resolve overlapping signals in the aromatic region. The interactions between the solvent and the solute play a crucial role in the observed chemical shifts. reddit.comnanalysis.com
Furthermore, NMR spectroscopy is a key tool for investigating the potential for tautomerism. This compound could theoretically exist in an amino-imino tautomeric equilibrium. The amino form is generally expected to be the major tautomer. However, the position of this equilibrium can be influenced by the solvent. NMR studies in different solvents can provide evidence for the presence of a minor tautomer if the equilibrium is slow enough on the NMR timescale, which would be indicated by the appearance of a separate set of signals. ¹⁵N NMR spectroscopy can be particularly informative in such studies, as the chemical shift of the nitrogen atom is highly sensitive to its bonding environment (amino vs. imino). ipb.ptnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₈H₇NS) can be calculated based on the most abundant isotopes of its constituent elements. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. thermofisher.comnih.gov
Calculated Exact Mass of this compound (C₈H₇NS):
C: 8 x 12.000000 = 96.000000
H: 7 x 1.007825 = 7.054775
N: 1 x 14.003074 = 14.003074
S: 1 x 31.972071 = 31.972071
Total (Theoretical Exact Mass): 149.030020 u
Analysis of Fragmentation Patterns for Structural Elucidation
In mass spectrometry, molecules are ionized and then often break apart into smaller, characteristic fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. For this compound, the fragmentation pattern would be influenced by the stable benzothiophene (B83047) ring system and the amine group.
The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (149). Common fragmentation pathways for aromatic amines involve the loss of small neutral molecules or radicals. The fragmentation of the benzothiophene core is also a key consideration.
Interactive Data Table: Plausible Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment | Proposed Loss |
| 149 | [C₈H₇NS]⁺ | Molecular Ion |
| 122 | [C₇H₄S]⁺ | Loss of HCN and H₂ |
| 105 | [C₇H₅]⁺ | Loss of CS and H₂ |
| 91 | [C₆H₃S]⁺ | Loss of HCN and C₂H₂ |
| 77 | [C₆H₅]⁺ | Loss of C₂H₂S |
The fragmentation of benzothiophenes can be complex, and the presence of the amino group will influence the relative abundance of the different fragment ions. nih.govnih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups within a molecule by probing their vibrational modes. For this compound, the spectra are expected to exhibit characteristic bands corresponding to the amine group and the fused aromatic ring system.
The primary amine (-NH₂) group is a key feature. In the IR spectrum, primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org One band corresponds to the symmetric stretching mode and the other to the asymmetric stretching mode. Aromatic amines generally absorb at slightly higher frequencies within this range. libretexts.org Additionally, a characteristic scissoring vibration for the NH₂ group is expected between 1550 and 1650 cm⁻¹. libretexts.org A broad out-of-plane wagging absorption may also be observed in the 650-900 cm⁻¹ range. libretexts.org
The aromatic C-H stretching vibrations of the benzo[b]thiophene nucleus are anticipated in the 3000-3100 cm⁻¹ region. vscht.cz Carbon-carbon stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ range. vscht.cz The C-S stretching vibration of the thiophene ring is generally weaker and can be found at lower wavenumbers. For aromatic amines, the C-N stretching absorptions are typically found between 1200 and 1350 cm⁻¹. libretexts.org
In a study of (2-aminopropyl)benzo[b]thiophene (APBT) isomers, solid-phase IR spectra were recorded from their hydrochloride salts. The IR spectra were collected in the 650–4000 cm⁻¹ range to help differentiate the isomers. nih.gov While specific peak assignments for the 7-amino isomer were not detailed, the study highlights the utility of IR spectroscopy in distinguishing positional isomers within the aminobenzothiophene family.
Table 1: Expected Infrared Absorption Ranges for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine | 3300 - 3500 |
| C-H Stretch | Aromatic Ring | 3000 - 3100 |
| N-H Scissoring | Primary Aromatic Amine | 1550 - 1650 |
| C=C Stretch | Aromatic Ring | 1400 - 1600 |
| C-N Stretch | Aromatic Amine | 1200 - 1350 |
| N-H Wagging | Primary Aromatic Amine | 650 - 900 |
Data based on typical ranges for aromatic amines and benzothiophene derivatives.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical behavior of a molecule. The absorption and emission properties of this compound are dictated by the π-conjugated system of the benzothiophene core and the electronic influence of the amino substituent.
The UV-Vis absorption spectrum of this compound is expected to arise from π–π* and n–π* electronic transitions. The benzothiophene moiety itself is known to be significantly more emissive than its constituent benzene and thiophene rings. researchgate.net The fusion of the rings creates a larger conjugated system, which typically results in a bathochromic (red) shift of the absorption and emission bands compared to the individual rings. researchgate.net
The introduction of the amine group, a strong electron-donating group, into the aromatic system is expected to cause a further red-shift in the absorption and emission maxima due to intramolecular charge transfer (ICT) character. researchgate.net Upon photoexcitation, electron density is transferred from the amine group to the benzothiophene ring system.
Table 2: Illustrative Photophysical Data for Related Heterocyclic Compounds
| Compound Family | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Notes |
|---|---|---|---|
| Benzothiophene | ~290-300 | ~340-360 | Parent compound, data in hexanes. researchgate.net |
| Thienyl-benzothiazoles | 378 - 416 | Varies | Shows influence of acceptor groups on λmax. researchgate.net |
| Benzo[f]naphtho[2,3-b]phosphoindoles | 358 - 373 | 395 - 426 | Demonstrates blue fluorescence in related fused systems. beilstein-journals.org |
This table provides context using data from related molecular families to illustrate typical spectral ranges.
The amine functional group of this compound is basic and can be protonated in acidic conditions. This acid-base equilibrium is expected to have a significant impact on its spectroscopic properties. The protonation state of the amine group alters the electronic structure of the entire molecule, leading to changes in the UV-Vis absorption and fluorescence spectra. nih.gov
In a neutral or basic medium, the lone pair of electrons on the nitrogen atom can participate in the π-system of the aromatic ring, leading to an ICT state upon excitation. When the solution is acidified, the amine group is protonated to form an ammonium (B1175870) salt (-NH₃⁺). In this state, the lone pair is no longer available to participate in resonance, effectively removing its electron-donating character. This typically results in a hypsochromic (blue) shift in the absorption and fluorescence spectra, as the electronic transitions become more characteristic of the unsubstituted benzothiophene chromophore. nih.govresearchgate.net
The pH at which half of the amine groups are protonated corresponds to the pKa of the conjugate acid. This value can often be determined spectrophotometrically by monitoring the change in absorbance or fluorescence intensity as a function of pH. Such studies are crucial for understanding how the molecule will behave in different biological or chemical environments. For example, studies on para-aminobenzoic acid derivatives show clear pH-dependent spectral shifts that allow for the evaluation of their acid-base properties. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.
While the crystal structure of this compound has not been specifically reported, crystallographic data for closely related derivatives illustrate the structural features of the benzothiophene core. For example, the crystal structure of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has been determined. researchgate.net In this molecule, the thiophene ring is essentially planar. researchgate.net The analysis of its crystal packing revealed that molecules are linked by intermolecular N—H···N hydrogen bonds, forming centrosymmetric dimers. researchgate.net
Another study on a more complex derivative, 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene, also confirmed a nearly planar thiophene ring. nih.gov The crystal packing in this case was stabilized by C—H···O hydrogen bonds, forming chains within the crystal lattice. nih.gov These examples demonstrate the importance of hydrogen bonding involving the amine group and other substituents in directing the solid-state architecture of benzothiophene derivatives.
Table 3: Crystallographic Data for a Benzo[b]thiophene Derivative
| Parameter | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile researchgate.net |
|---|---|
| Chemical Formula | C₉H₁₀N₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.4274 (3) |
| b (Å) | 8.1487 (3) |
| c (Å) | 13.2342 (4) |
| β (°) | 126.937 (2) |
| Volume (ų) | 898.81 (5) |
This table presents data for a related compound to exemplify the type of structural information obtained from X-ray crystallography.
Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Physicochemical Properties
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the physicochemical properties of materials, including their thermal stability, melting point, and phase transitions.
TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature and thermal stability. For organic molecules like this compound, TGA would reveal the temperature at which the compound begins to degrade.
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase changes. The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
While specific TGA or DSC data for this compound are not available in the reviewed literature, with some chemical suppliers listing the melting point as not available, data from related compounds provide insight. lookchem.com For instance, a thermal analysis of 2,7-dibromo lookchem.combenzothieno[3,2-b] lookchem.combenzothiophene (a larger, related aromatic system) showed a high decomposition temperature, indicating significant thermal stability. mdpi.com The parent compound, benzo[b]thiophene, has a reported melting point of 28-32 °C and a boiling point of 221-222 °C. thegoodscentscompany.com The addition of the polar amine group to this core would be expected to increase the melting point due to stronger intermolecular forces, such as hydrogen bonding.
Cyclic Voltammetry (CV) for Electrochemical Characterization
Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of a compound. It provides information about the oxidation and reduction potentials, which can be correlated with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively.
For this compound, the amine group is an electron-donating substituent, which is expected to lower the oxidation potential of the molecule compared to the unsubstituted benzothiophene core, making it easier to oxidize. The benzothiophene ring system itself can also undergo reduction at negative potentials.
A study involving the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides reported the cyclic voltammetry of a related alkyne precursor, which showed an oxidation peak at 2.67 V. rsc.org While this is not the target molecule, it demonstrates the application of CV to this class of compounds. In another study on phenazine-amine derivatives, the HOMO and LUMO energy levels were determined from CV data to be in the ranges of -5.39 to -5.68 eV and -3.59 to -3.71 eV, respectively. acs.org These values are critical for assessing the potential of such materials in organic electronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electrochemical properties of this compound would similarly be essential for evaluating its suitability for such applications.
Computational and Theoretical Chemistry Studies of Benzo B Thiophen 7 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been successfully applied to various derivatives of benzo[b]thiophene to predict a range of molecular properties.
DFT calculations are instrumental in elucidating the electronic properties of benzo[b]thiophene derivatives by mapping their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial in determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov
For instance, in studies of various benzo[b]thiophene derivatives, the HOMO is often found to be dispersed around the thiophene (B33073) unit, indicating it as a potential center for electrophilic attack, while the LUMO is typically focused on the benzene (B151609) moiety, suggesting it as a site for nucleophilic attack. nih.gov The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. nih.gov The HOMO-LUMO energy gap provides insights into the molecule's stability; a larger gap implies higher stability and lower reactivity. orientjchem.org
Table 1: Representative Quantum Chemical Properties of a Tetrahydrobenzo[b]thiophene Derivative
| Property | Value (eV) |
| EHOMO | -5.23 |
| ELUMO | -1.89 |
| Energy Gap (ΔE) | 3.34 |
| Ionization Potential (I) | 5.23 |
| Electron Affinity (A) | 1.89 |
| Global Hardness (η) | 1.67 |
| Global Softness (S) | 0.30 |
| Electronegativity (χ) | 3.56 |
| Chemical Potential (μ) | -3.56 |
| Electrophilicity Index (ω) | 3.79 |
Note: The data presented is for a representative 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative and is intended to be illustrative of the types of properties calculated via DFT.
DFT methods are employed to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. nih.gov For benzo[b]thiophene derivatives, geometry optimization provides information on bond lengths, bond angles, and dihedral angles. These optimized structures are crucial for understanding the molecule's shape and how it might interact with other molecules.
In computational studies of similar heterocyclic compounds, geometry optimization is a standard preliminary step. For example, in a study of methyl-3-aminothiophene-2-carboxylate, DFT calculations were used to determine the molecular geometry, which was then compared with experimental X-ray diffraction data to validate the computational model. mdpi.com Such studies reveal that the planarity of the fused ring system is a key structural feature, with substituents potentially lying out of the plane.
For Benzo[b]thiophen-7-amine, it is expected that the benzo[b]thiophene core would be largely planar, with the amino group's hydrogen atoms positioned relative to this plane. Conformational analysis would involve rotating the amino group to find the most energetically favorable orientation.
The acid dissociation constant (pKa) is a critical parameter for understanding the behavior of a molecule in different pH environments. Computational methods, particularly DFT combined with continuum solvation models, can predict pKa values. nih.gov The calculation typically involves determining the Gibbs free energy change for the deprotonation reaction in solution. nih.gov
Several approaches exist for calculating pKa, including the direct, vertical, and adiabatic schemes, with the adiabatic scheme often providing the most accurate results. nih.gov This method involves optimizing the geometries of both the protonated and deprotonated species in both the gas phase and in solution. nih.gov
While there are no specific DFT-based pKa predictions for this compound in the available literature, general studies on the pKa of aromatic amines provide a framework. For primary aromatic amines, the pKa is influenced by the electronic effects of the aromatic ring system. The electron-rich nature of the benzo[b]thiophene ring would be expected to influence the basicity of the 7-amino group. The accuracy of these predictions can be improved by including explicit solvent molecules in the calculation. nih.gov
Time-dependent DFT (TD-DFT) is a powerful tool for simulating the electronic absorption spectra of molecules. researchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption wavelengths (λmax) and intensities of UV-visible spectra. researchgate.net
For benzo[b]thiophene derivatives, TD-DFT studies have been used to understand their optical properties. mdpi.com These calculations can explain the charge transfer characteristics of the molecule upon electronic excitation. researchgate.net For example, in some benzothiazole (B30560) derivatives, the HOMO and LUMO are distributed on different parts of the molecule, indicating significant charge transfer upon excitation. researchgate.net
A study on dibenzothiophene derivatives, which share a similar thiophene-fused aromatic structure, utilized TD-DFT to elucidate their excited-state dynamics. scispace.com The calculations helped in assigning the observed transient absorption bands to specific electronic states. scispace.com For this compound, TD-DFT could be used to predict its UV-visible spectrum and understand how the amino group influences the electronic transitions of the benzo[b]thiophene chromophore.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules over time.
For benzo[b]thiophene derivatives, MD simulations are particularly useful for understanding their interactions with other molecules, such as solvent molecules or biological macromolecules. nih.gov For example, in a study of benzo[b]thiophene-chalcones as cholinesterase inhibitors, MD simulations were used to refine the binding poses of the ligands within the active site of the enzyme and to evaluate the stability of the protein-ligand complex. nih.gov
In the context of this compound, MD simulations could be employed to study its solvation in different solvents, providing insights into its solubility and the local solvent structure around the molecule. nih.gov Furthermore, if this compound were to be investigated as a potential drug candidate, MD simulations would be crucial for understanding its binding dynamics with its target protein.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are widely used in drug discovery and materials science to predict the properties of new compounds. researchgate.netnih.gov
QSAR studies on benzo[b]thiophene derivatives have been conducted to understand the structural requirements for various biological activities, such as anticancer and antimicrobial effects. researchgate.netresearchgate.net These studies typically involve calculating a set of molecular descriptors (e.g., steric, electronic, and topological) and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. researchgate.netresearchgate.net
For example, a QSAR study on benzo[b]thiophene-based histone deacetylase inhibitors identified that steric and electrostatic interactions, as well as electro-topological parameters, were primarily responsible for their anticancer activity. researchgate.net While no specific QSAR models for this compound are reported, this approach could be applied to a series of substituted benzo[b]thiophen-7-amines to guide the design of more potent analogs for a particular biological target.
Similarly, QSPR models can be developed to predict various physicochemical properties of benzo[b]thiophene derivatives. nih.gov These models are valuable for predicting properties like boiling point, melting point, and solubility, which are important for chemical process design and formulation. nih.gov
Reaction Mechanism Elucidation via Computational Pathways
Computational studies focused on the elucidation of reaction mechanisms involving this compound are essential for understanding its chemical behavior and for the rational design of synthetic routes. While specific computational investigations detailing the reaction pathways of this compound are not extensively documented in the current body of literature, broader density functional theory (DFT) studies on thiophene and its fused derivatives offer valuable insights into the reactivity of the aminobenzothiophene scaffold.
The benzo[b]thiophene system is known to undergo electrophilic substitution. The position of this substitution is influenced by the nature and location of existing substituents on the ring. For instance, studies on the electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene have shown that the α-carbon atoms are generally preferred for electrophilic attack, both kinetically and thermodynamically researchgate.net. The presence of an amino group, a strong activating group, at the 7-position of the benzo[b]thiophene ring is expected to influence the regioselectivity of such reactions. The electron-donating nature of the amino group would likely enhance the nucleophilicity of the aromatic system, although detailed computational studies are needed to map the potential energy surfaces and identify the most favorable reaction pathways for specific transformations.
Furthermore, DFT calculations have been employed to explore the synthesis of substituted benzo[b]thiophenes. These studies can help in understanding the stability of intermediates and transition states, thereby clarifying the underlying mechanisms of various synthetic methodologies, including those catalyzed by transition metals or proceeding through electrophilic cyclization nih.gov. While not specific to this compound, these computational approaches provide a framework for predicting its reactivity and for designing efficient synthetic strategies.
Molecular Docking Studies for Receptor and Enzyme Binding Interactions
Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. This technique has been widely applied to derivatives of benzo[b]thiophene to explore their potential as inhibitors of various biological targets. These studies are crucial in drug discovery for identifying lead compounds and understanding their mechanism of action at a molecular level.
Derivatives of the benzo[b]thiophene scaffold have been investigated for their inhibitory activity against a range of enzymes and receptors. For example, benzo[b]thiophene-chalcone hybrids have been studied as potential inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. Molecular docking calculations have been instrumental in elucidating the binding modes of these compounds within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. These studies have revealed that amino-substituted derivatives can form key hydrogen bond interactions within the enzyme's binding pocket, contributing to their inhibitory activity nih.gov.
In another study, novel benzo[b]thiophene derivatives were synthesized and evaluated for their affinity towards 5-HT1A serotonin (B10506) receptors. Docking studies provided insights into the electrostatic and hydrophobic interactions that govern the binding of these compounds to the receptor, helping to explain the observed structure-activity relationships mdpi.com.
Furthermore, the potential of benzo[b]thiophene derivatives as anticancer agents has been explored through molecular docking. Studies have targeted various proteins involved in cancer progression, such as tubulin. The interaction of thiophene-derived compounds with the colchicine-binding site of tubulin has been investigated to understand their potential as tubulin polymerization inhibitors tandfonline.com.
The following table summarizes the findings from selected molecular docking studies on benzo[b]thiophene derivatives, highlighting the target, the nature of the interactions, and the key amino acid residues involved.
| Compound Class | Target Protein | Key Interactions | Interacting Residues | Reference |
| Benzo[b]thiophene-chalcones | Acetylcholinesterase (AChE) | Hydrogen bonding, π-π stacking | Not Specified | nih.gov |
| Benzo[b]thiophene-chalcones | Butyrylcholinesterase (BChE) | Hydrogen bonding | Not Specified | nih.gov |
| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-ones | 5-HT1A Serotonin Receptor | Electrostatic and hydrophobic interactions | Aspartic acid residue D116 | mdpi.com |
| Thiophene-derived hydrazones | Beta-tubulin (colchicine binding site) | Not Specified | Not Specified | tandfonline.com |
| Benzo[b]thiophene-2-carbaldehyde derivatives | Human IgM Fc Domains (4JVW) | Not Specified | Not Specified | nih.gov |
These computational studies underscore the versatility of the benzo[b]thiophene scaffold in interacting with a diverse range of biological targets. The insights gained from molecular docking are invaluable for the rational design of new this compound derivatives with enhanced potency and selectivity for specific therapeutic applications.
Advanced Derivatization and Functionalization Strategies for Benzo B Thiophen 7 Amine
Substitution Reactions on the Benzene (B151609) and Thiophene (B33073) Rings
The benzo[b]thiophene core is a π-electron-rich heterocycle, making it susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the inherent reactivity of the fused ring system and the directing effects of existing substituents. In benzo[b]thiophene itself, electrophilic attack preferentially occurs at the C3 position on the thiophene ring. For Benzo[b]thiophen-7-amine, the presence of the powerful electron-donating amino group on the benzene ring significantly activates the carbocyclic portion towards electrophilic substitution, primarily directing incoming electrophiles to the ortho (C6) and para (C4) positions.
Halogenation and Introduction of Electrophilic/Nucleophilic Groups
Halogenated benzo[b]thiophenes are valuable intermediates, as the halogen atom can be readily displaced or used in cross-coupling reactions to introduce further complexity. The introduction of halogens onto the this compound framework can be achieved through various electrophilic halogenation methods.
Electrophilic Halogenation: Direct halogenation using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine (I2) can introduce bromine, chlorine, or iodine atoms onto the ring system. Due to the activating effect of the 7-amino group, these reactions are expected to proceed under relatively mild conditions, with substitution occurring at the C4 and C6 positions of the benzene ring. Halogenation of the thiophene ring, typically at the C3 position, can also be achieved, often through electrophilic cyclization of appropriately substituted precursors. For instance, the cyclization of 2-alkynylthioanisoles using electrophiles like I2, ICl, Br2, or NBS is a common strategy to produce 3-halobenzo[b]thiophenes. nih.gov A convenient methodology utilizes sodium halides with copper(II) sulfate (B86663) for this purpose. nih.gov
| Reagent | Halogen Introduced | Expected Position(s) | Reaction Type |
| N-Bromosuccinimide (NBS) | Bromine (Br) | C4, C6 | Electrophilic Aromatic Substitution |
| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | C4, C6 | Electrophilic Aromatic Substitution |
| Iodine (I₂) | Iodine (I) | C3 (via cyclization) | Electrophilic Cyclization |
| Bromine (Br₂) | Bromine (Br) | C3 (via cyclization) | Electrophilic Cyclization |
This table represents expected outcomes based on general principles of electrophilic substitution on activated aromatic systems and known methods for benzo[b]thiophene synthesis.
The resulting halo-derivatives are versatile precursors. The carbon-halogen bond can be functionalized through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce new carbon-carbon bonds, or through nucleophilic aromatic substitution under specific conditions.
Effects of Electron-Withdrawing and Electron-Donating Substituents on Reactivity and Properties
The chemical reactivity and physical properties of this compound derivatives are profoundly influenced by the electronic nature of the substituents on the aromatic framework. mdpi.com The inherent 7-amino group is a strong electron-donating group (EDG), which increases the electron density of the ring system, enhancing its reactivity towards electrophiles and influencing its photophysical characteristics.
Electron-Donating Groups (EDGs):
Reactivity: Additional EDGs (e.g., -OCH₃, -CH₃) further activate the ring towards electrophilic substitution. For instance, a methoxy (B1213986) group at the C-6 position in 3-aminobenzo[b]thiophenes was found to be favorable for biological activity, more so than a less-donating methyl group. acs.org
Properties: EDGs generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), which can lead to red-shifted (longer wavelength) absorption and emission spectra. mdpi.com They can enhance the fluorescence quantum yield in certain molecular contexts.
Electron-Withdrawing Groups (EWGs):
Reactivity: EWGs (e.g., -NO₂, -CN, -COOR) decrease the electron density of the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. In the context of Buchwald-Hartwig C-N coupling, deactivated 3-aminobenzo[b]thiophenes (bearing an EWG) were successfully coupled only with bromobenzenes that also contained EWGs. researchgate.net This highlights how electronic effects govern the feasibility of certain transformations.
Properties: EWGs stabilize both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), but typically have a stronger effect on the LUMO. mdpi.com This often leads to a smaller HOMO-LUMO gap and a red-shift in absorption. The introduction of EWGs can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a property useful in designing fluorescent probes.
| Substituent Type | Effect on Ring Electron Density | Reactivity towards Electrophiles | HOMO Energy Level | LUMO Energy Level | Impact on Absorption/Emission |
| EDG (-NH₂, -OR, -Alkyl) | Increases | Increases | Increases | Slightly Increases | Red-shift |
| EWG (-NO₂, -CN, -COOR) | Decreases | Decreases | Decreases | Significantly Decreases | Red-shift, potential for ICT |
Transformations Involving the Amino Group
The primary amine at the C7 position is a key functional handle for a variety of transformations, allowing for the extension of the molecular structure and the introduction of diverse functionalities.
Acylation, Alkylation, and Arylation of the Nitrogen Atom
The nitrogen atom of the 7-amino group is nucleophilic and can readily react with various electrophiles.
Acylation: This reaction involves treating this compound with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base, to form the corresponding amide. This transformation is often used to install carbonyl-containing moieties or as a protecting group strategy. Friedel-Crafts acylation is another method, though it typically targets the aromatic ring rather than the amino group directly, unless the amino group is first protected. google.comgoogle.com
Alkylation: The introduction of alkyl groups can be achieved by reacting the amine with alkyl halides. This reaction can proceed to form secondary or tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry.
Arylation: The formation of a C-N bond between the amino group and an aryl group is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the coupling of this compound with a wide range of aryl halides or triflates. nih.govnih.gov Research has demonstrated the successful C-N palladium-catalyzed cross-coupling of 7-aminobenzo[b]thiophene with bromo- or aminobenzenes. researchgate.net
| Transformation | Reagent Class | Product | Key Method |
| Acylation | Acyl chloride, Anhydride | Amide | Schotten-Baumann conditions |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Nucleophilic Substitution |
| Arylation | Aryl halide, Aryl triflate | Diaryl Amine | Buchwald-Hartwig Amination |
Synthesis of Fluorescent Amino Acid Analogues
The unique photophysical properties of the benzo[b]thiophene core make it an attractive scaffold for creating novel fluorescent probes, including unnatural amino acids. nih.govgla.ac.uk These fluorescent amino acids can be incorporated into peptides and proteins to study their structure, function, and interactions. nih.gov
A key strategy involves using derivatized this compound as a side chain for an amino acid backbone, typically alanine (B10760859) or tyrosine. Research has shown that fluorescent derivatives of benzo[b]thiophene, synthesized via palladium-catalyzed cross-couplings involving 7-aminobenzo[b]thiophene, can be successfully linked to the β-carbon of alanine. researchgate.net This creates quasi-isosteric analogues of naturally occurring fluorescent amino acids like tryptophan. researchgate.net The resulting compounds exhibit interesting photophysical behaviors, often involving intramolecular charge transfer, which is sensitive to the local environment. researchgate.net
Cyclization Reactions Leading to Fused Heterocyclic Systems
The this compound skeleton is an excellent starting point for the construction of larger, polycyclic heterocyclic systems. These reactions typically involve using the amino group and an adjacent carbon atom (C6) on the benzene ring as reactive sites to build a new fused ring. Such fused systems are of great interest in medicinal chemistry and materials science. tandfonline.comcore.ac.ukorganic-chemistry.org
For example, strategies analogous to the Friedländer annulation or Skraup-Doebner-von Miller quinoline (B57606) synthesis can be envisioned, where the amine reacts with a 1,3-dicarbonyl compound or α,β-unsaturated carbonyl compound, respectively, to form a new six-membered nitrogen-containing ring fused to the benzo[b]thiophene core. This would lead to the formation of novel thienoquinoline isomers. rsc.org The synthesis of various thieno[2,3-h]-, [3,2-h]-, and [2,3-f]quinolines has been achieved through strategies involving palladium-catalyzed cross-coupling followed by Brønsted acid-mediated cycloisomerization. rsc.org A similar approach starting with functionalized this compound could yield benzothieno[3,2-f]isoquinolines or related fused systems. researchgate.netresearchgate.netnih.govbenthamdirect.com Multi-component domino reactions are also a powerful tool for building complex fused systems in a single step. researchgate.net
| Fused System | General Strategy | Required Co-reactant |
| Thienoquinoline | Friedländer Annulation | 1,3-Dicarbonyl compound |
| Thienoquinoline | Skraup-Doebner-von Miller | α,β-Unsaturated carbonyl |
| Thienoisoquinoline | Pictet-Spengler type | Aldehyde/Ketone |
| Fused Pyrimidines | Condensation/Cyclization | β-Ketoester, Isothiocyanate |
Annulation with Other Heterocyclic Moieties
The primary amino group of this compound is a versatile handle for the construction of additional heterocyclic rings, a process known as annulation. This strategy is pivotal in the synthesis of novel compounds with potentially enhanced biological or material properties. A common approach involves the reaction of the aminobenzothiophene with bifunctional electrophiles, where the amino group acts as a nucleophile to initiate ring closure.
One illustrative, albeit analogous, reaction is the treatment of 2-aminothiophene derivatives with isothiocyanates. This reaction initially forms a thiourea (B124793) derivative, which can then undergo intramolecular cyclization to afford thieno[2,3-d]pyrimidine (B153573) systems. While specific examples starting from this compound are not extensively documented, the chemical principles suggest its viability. The reaction would likely proceed through the formation of an N-(benzo[b]thiophen-7-yl)thiourea intermediate, followed by base- or acid-catalyzed cyclization to yield a benzo[b]thieno[3,2-d]pyrimidine.
A generalized scheme for such a reaction is presented below:
| Reactant 1 | Reactant 2 | Intermediate | Product |
| This compound | Isothiocyanate (R-NCS) | N-(benzo[b]thiophen-7-yl)-N'-R-thiourea | Substituted Benzo[b]thieno[3,2-d]pyrimidine |
The specific reaction conditions, such as the choice of solvent, catalyst, and temperature, would require empirical optimization to achieve high yields of the desired annulated product. The reactivity of the positions ortho to the amino group (C6) and the thiophene sulfur (C1) would influence the regioselectivity of the cyclization.
Synthesis of Benzo[b]thieno[2,3-d]thiophene Derivatives
The synthesis of the linearly fused benzo[b]thieno[2,3-d]thiophene scaffold is of significant interest for applications in organic electronics. thieme-connect.comresearchgate.net While numerous methods exist for the synthesis of this ring system, its construction from this compound presents a unique synthetic challenge. Established methods such as the Fiesselmann thiophene synthesis typically involve the reaction of a β-ketoester with a thioglycolic acid derivative, which is not directly applicable. wikipedia.orgderpharmachemica.comresearchgate.netsemanticscholar.org
A plausible, though not explicitly documented, synthetic route could involve a multi-step sequence starting with the modification of the 7-amino group. For instance, a Sandmeyer-type reaction could be employed to convert the amino group into a more versatile functional group, such as a bromide or iodide. This halogenated intermediate could then participate in a palladium-catalyzed cross-coupling reaction with a thiol-containing reagent, followed by an intramolecular cyclization to form the second thiophene ring.
Alternatively, the Gewald aminothiophene synthesis, which typically constructs a 2-aminothiophene from a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, provides mechanistic insights. thieme-connect.comumich.eduwikipedia.orgresearchgate.netiau.ir A conceptually related approach could involve the ortho-functionalization of this compound at the C6 position with a group that can then be elaborated into the second thiophene ring. This might involve ortho-lithiation directed by the amino group, followed by quenching with a sulfur electrophile.
Formation of Complex Polycyclic Systems (e.g., Benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles)
The synthesis of complex, multi-ring heterocyclic systems represents a significant challenge in organic synthesis. The benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazole ring system is a pentacyclic structure with potential applications in materials science and medicinal chemistry. proquest.com The direct synthesis of this system from this compound is not a straightforward process and would likely require a carefully designed multi-step sequence.
Drawing parallels from the synthesis of related complex heterocycles, a potential strategy could involve the initial construction of a pyridine (B92270) ring fused to the benzo[b]thiophene core to form a thieno[3,2-b]pyridine (B153574) derivative. acs.orgnih.gov This could potentially be achieved by reacting this compound with a 1,3-dicarbonyl compound or a related synthon. The resulting amino-thieno[3,2-b]pyridine could then undergo a subsequent annulation to form the benzimidazole (B57391) and final pyridine rings.
Research on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles has shown that these complex structures can be synthesized from halogenated precursors via amination reactions. proquest.com This suggests that if this compound can be converted into a suitable halogenated or nitrated intermediate, the construction of this complex polycyclic system could be feasible.
Synthesis of Polymeric and Supramolecular Materials Incorporating this compound Units
The incorporation of the benzo[b]thiophene moiety into polymers and supramolecular assemblies is a promising strategy for the development of new functional materials. The amino group of this compound provides a convenient point for polymerization or for directing non-covalent interactions in supramolecular structures.
Polymeric Materials:
This compound can potentially serve as a monomer in the synthesis of conjugated polymers through electropolymerization. The electrochemical oxidation of aromatic amines and thiophenes is a known method for generating conductive polymer films on electrode surfaces. mdpi.comresearchgate.netdtic.miljept.de The electropolymerization of this compound would likely involve the formation of radical cations that couple to form polymer chains. The resulting polymer would possess a conjugated backbone, and its electronic properties could be tuned by the substitution pattern and the polymerization conditions.
Alternatively, this compound could be used in polycondensation reactions. For example, reaction with diacyl chlorides or other bifunctional electrophiles could lead to the formation of polyamides or other condensation polymers. These materials could exhibit interesting thermal and mechanical properties, combined with the electronic characteristics of the benzo[b]thiophene unit.
Supramolecular Materials:
The amino group of this compound is capable of forming hydrogen bonds, which can be exploited for the construction of supramolecular assemblies. researchgate.netbingonytt.comnih.govnih.govacs.org For instance, co-crystallization with carboxylic acids or other hydrogen bond donors could lead to the formation of well-ordered crystalline structures.
Applications of Benzo B Thiophen 7 Amine in Specialized Chemical Research
Role as a Privileged Scaffold in Medicinal Chemistry Researchresearchgate.netsemanticscholar.org
The benzo[b]thiophene core is considered a "privileged structure" in drug discovery. researchgate.net This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netsemanticscholar.org The incorporation of an amine group at the 7-position further enhances its potential for creating libraries of compounds for screening and development.
Design and Synthesis of Enzyme Inhibitors (e.g., Cholinesterases, Cyclooxygenase-2)bohrium.commdpi.com
Derivatives of benzo[b]thiophene have been extensively investigated as inhibitors of various enzymes implicated in disease.
Cholinesterase Inhibitors: Several studies have focused on designing benzo[b]thiophene-based compounds as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bohrium.commdpi.comnih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. For instance, a series of benzothiophene-chalcone hybrids were synthesized and evaluated for their inhibitory activity against both AChE and BChE. mdpi.comnih.gov One compound, 5h , demonstrated a BChE inhibitory concentration (IC50) comparable to the standard drug galantamine. bohrium.comnih.gov Another study reported on spirooxindole-benzo[b]thiophene molecules that exhibited moderate inhibitory activities against AChE. mdpi.com
| Compound Series | Target Enzyme | Key Findings | Reference |
| Benzothiophene-chalcone hybrids | AChE, BChE | Compound 5f was the best AChE inhibitor (IC50 = 62.10 μM), and compound 5h was the best BChE inhibitor (IC50 = 24.35 μM). | mdpi.comnih.gov |
| Spirooxindole-benzo[b]thiophene | AChE | All synthesized analogs showed AChE activity, with IC50 values ranging from 20.8 to 121.7 µM. | mdpi.comnih.gov |
Cyclooxygenase-2 (COX-2) Inhibitors: The benzo[b]thiophene scaffold has also been utilized to develop selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer. researchgate.netnih.gov A series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were synthesized and showed potential and selective COX-2 inhibitory activity. researchgate.net Similarly, pyrimidine-5-carbonitrile derivatives incorporating a benzo[b]thiophene moiety displayed potent COX-2 inhibition. mdpi.com
Exploration of Receptor Ligand Interactions (e.g., Serotonin (B10506) Receptors, Serotonin Reuptake Transporter)unav.edunih.gov
The versatility of the benzo[b]thiophene scaffold extends to the development of ligands for various receptors, particularly those involved in neurotransmission.
Serotonin Receptors and Transporter (SERT): Benzo[b]thiophene derivatives have shown significant promise as ligands for serotonin receptors (e.g., 5-HT1A, 5-HT7) and the serotonin reuptake transporter (SERT). unav.edunih.gov These targets are crucial in the treatment of depression and anxiety disorders. Researchers have synthesized benzo[b]thiophene derivatives with dual activity, acting as both 5-HT7 receptor antagonists and serotonin reuptake inhibitors. unav.edu One such compound, 9c , was found to be effective in reducing immobility time in the forced swimming test after acute treatment, suggesting a rapid onset of antidepressant action. unav.edu Furthermore, structural analogs like 3-(piperidin-4-yl)benzothiophenes have demonstrated potent inhibition of SERT with IC50 values below 50 nM. vulcanchem.com Studies on (2-aminopropyl)benzo[β]thiophenes (APBTs) have revealed that these compounds are novel monoamine transporter ligands. nih.gov
Structure-Activity Relationship (SAR) Studies in Drug Discoveryresearchgate.netnih.gov
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds to enhance their potency and selectivity. researchgate.net The benzo[b]thiophene scaffold is well-suited for such studies due to the ease with which substitutions can be made at various positions. nih.gov For example, in the development of cholinesterase inhibitors, SAR analysis of benzothiophene-chalcone hybrids revealed that specific substitutions on the chalcone (B49325) moiety significantly influenced the inhibitory activity against AChE and BChE. mdpi.comnih.gov Similarly, SAR studies on anti-norovirus agents identified that di-halogenated thiophene (B33073) and benzothiazole (B30560) analogs of benzo[b]thiophene carboxamides were more potent than their mono-halogenated counterparts. jst.go.jp
Advanced Materials Science Applications
The unique electronic and photophysical properties of benzo[b]thiophene derivatives make them valuable components in the field of materials science, particularly for organic electronics.
Organic Semiconductors for Organic Field-Effect Transistors (OFETs)nih.govmdpi.com
Benzo[b]thiophene and its fused-ring derivatives, such as benzothieno[3,2-b] benzothiophene (B83047) (BTBT), are excellent organic semiconductors. nih.gov These materials have been successfully used in organic field-effect transistors (OFETs), which are key components of flexible and printable electronics. mdpi.com The planar and rigid structure of the BTBT core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. Derivatives like 2,7-diphenyl-BTBT (DPh-BTBT) have exhibited high charge carrier mobilities, reaching up to 2.0 cm² V⁻¹ s⁻¹ in vapor-deposited OFETs that are stable in air. acs.org Solution-processable dialkyl-BTBT derivatives have also achieved mobilities greater than 1.0 cm² V⁻¹ s⁻¹. nih.gov
| Benzo[b]thiophene-based Material | Application | Performance Metric | Reference |
| 2,7-diphenyl benzothieno[3,2-b] benzothiophene (DPh-BTBT) | OFETs | Mobility up to 2.0 cm² V⁻¹ s⁻¹ | acs.org |
| Dialkyl- benzothieno[3,2-b] benzothiophene (Cn-BTBTs) | Solution-processed OFETs | Mobility > 1.0 cm² V⁻¹ s⁻¹ | nih.gov |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | Solution-processed OFETs | Hole mobility up to 0.005 cm²/Vs | mdpi.com |
Components in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)researchgate.netresearchgate.net
The tunable electronic properties of benzo[b]thiophene derivatives also make them suitable for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.netsmolecule.com In OPVs, also known as organic solar cells, these materials can function as electron donors or acceptors in the active layer that absorbs light and generates charge carriers. For example, novel organic dyes containing bis-dimethylfluorenyl amino benzo[b]thiophene, such as JK-16, have been used as sensitizers in dye-sensitized solar cells (DSSCs), achieving a power conversion efficiency of 7.43%. researchgate.net In OLEDs, benzo[b]thiophene-based materials can be used as emitters or charge-transporting layers. smolecule.com The incorporation of the benzo[b]thiophene moiety can enhance the thermal stability and charge-transporting ability of the materials, leading to more efficient and durable devices. researchgate.net
Development of pH-Sensing Materials
The development of fluorescent probes for pH sensing is a significant area of research, with applications ranging from environmental monitoring to cellular biology. Derivatives of benzo[b]thiophene have been investigated as core structures for novel pH-sensing materials due to their responsive photophysical properties.
In one study, researchers synthesized and characterized a series of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as potential pH probes. mdpi.comresearchgate.net These complex heterocyclic systems, which incorporate a benzo[b]thiophene unit, were designed to exhibit changes in their spectroscopic properties upon protonation. The investigation, which combined UV-Vis absorption, fluorescence spectroscopy, and DFT calculations, revealed that the acid-base properties were influenced by the number and position of isobutylamine (B53898) groups on the pentacyclic core. mdpi.com
The compounds were generally unionized at neutral pH but transitioned to their monocationic forms in acidic conditions (pH 3-5). mdpi.com This transition was accompanied by significant changes in their absorption and fluorescence spectra, making them suitable for detecting acidic environments. mdpi.comresearchgate.net Computational analysis identified the imino nitrogen of the imidazole (B134444) ring as the most likely site of protonation. mdpi.com Based on these findings, a system with three amino substituents was computationally designed, predicting a pKa of 7.0, which suggests its potential as a sensor for tracking pH changes from neutral to acidic conditions. mdpi.comresearchgate.net
| Compound | Number of Amino Substituents | Transition pH Range | Experimental pKa | Spectroscopic Change |
|---|---|---|---|---|
| System 1 | 1 | 3-5 | ~4.0 | Substantial shift in UV-Vis and fluorescence spectra |
| System 2 | 2 | 3-5 | ~4.5 | Significant change in absorption and emission |
| System 3 | 3 (Designed) | N/A | 7.0 (Predicted) | Predicted to capture neutral-to-acidic transition |
Synthetic Reagent and Intermediate in Complex Molecule Synthesis
Benzo[b]thiophen-7-amine and its related isomers are valuable intermediates in organic synthesis, providing a scaffold for building more complex and often biologically active molecules. rsc.org The benzothiophene core is present in numerous pharmaceuticals, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole. rsc.org The ability to functionalize the aminobenzothiophene structure makes it a privileged starting point in drug discovery. rsc.org
Modern synthetic methods provide efficient access to the core structure. One innovative one-step method involves the reaction of aryne precursors with alkynyl sulfides, which facilitates the synthesis of multisubstituted benzo[b]thiophenes that are otherwise difficult to obtain. rsc.org
Once formed, the aminobenzothiophene scaffold can undergo a variety of transformations. For instance, microwave-assisted synthesis using 2-halobenzonitriles and methyl thioglycolate provides rapid access to 3-aminobenzo[b]thiophenes, which have been used to construct the core motifs of kinase inhibitors targeting LIMK1 and MK2. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to synthesize diarylamines from aminobenzo[b]thiophenes. uminho.pt This reaction couples the amine with aryl bromides, demonstrating the utility of the amino group as a reactive handle for constructing larger molecular frameworks. uminho.pt These diarylamines are of interest for their potential applications in materials with specific electronic and luminescent properties. uminho.pt
Ligands for Organometallic Catalysis
The field of organometallic chemistry relies on ligands to modulate the reactivity and selectivity of metal catalysts. Arylamines, including those derived from benzo[b]thiophene, are known to serve as effective ligands for transition metals. uminho.pt The sulfur and nitrogen atoms within the benzo[b]thiophene amine structure can act as donor atoms, enabling chelation with metal ions.
A study detailed the synthesis of a novel Schiff base ligand derived from benzo[b]thiophene and its subsequent complexation with various divalent metal ions (Cu(II), Co(II), Ni(II), and Zn(II)). bohrium.com Spectroscopic and analytical characterization revealed that the ligand acts as a tridentate chelate, coordinating with the metal ions through its sulfur, oxygen, and nitrogen donor atoms. bohrium.com The resulting metal complexes were found to possess an octahedral geometry. bohrium.com Such complexes are of significant interest not only for their catalytic potential but also for their biological functions, as the chelation of the metal ion can enhance the bioactivity of the organic ligand. bohrium.com
| Metal Ion | Resulting Complex | Proposed Geometry | Coordination |
|---|---|---|---|
| Cu(II) | [Cu(L)Cl(H₂O)₂] | Octahedral | Tridentate (S, N, O donors) |
| Co(II) | [Co(L)Cl(H₂O)₂] | Octahedral | Tridentate (S, N, O donors) |
| Ni(II) | [Ni(L)Cl(H₂O)₂] | Octahedral | Tridentate (S, N, O donors) |
| Zn(II) | [Zn(L)Cl(H₂O)₂] | Octahedral | Tridentate (S, N, O donors) |
Bio-imaging and Fluorescent Probe Development
Fluorescent organic molecules are indispensable tools in biomedical research and diagnostics. hep.com.cn The development of probes with emission in the near-infrared (NIR) region is particularly desirable, as longer wavelengths allow for deeper tissue penetration and reduced background autofluorescence. hep.com.cnnih.gov The benzo[b]thiophene scaffold has been explored as a core component in the design of novel fluorescent probes for bio-imaging. tandfonline.comresearchgate.net
Researchers have synthesized fluorescent derivatives of benzo[b]thiophene through palladium-catalyzed C-C and C-N cross-coupling reactions. researchgate.net Specifically, 7-aminobenzo[b]thiophene has been coupled with bromo- or aminobenzenes to create new fluorophores. researchgate.net The photophysical behavior of these compounds is governed by a delicate balance between the delocalization of electrons across the molecule and intramolecular charge transfer (ICT) interactions, which control the excited-state relaxation pathway. researchgate.net
In a notable application, these new benzo[b]thiophene derivatives were attached to the β-carbon of alanine (B10760859). researchgate.net This created quasi-isosteric analogues of naturally occurring fluorescent amino acids, demonstrating a pathway to incorporate this unique fluorophore into peptides for advanced biological studies. researchgate.net The development of such probes, including those that are sensitive to their local environment (like the pH sensors mentioned previously), highlights the versatility of the this compound structure in creating functional tools for bio-imaging. mdpi.comresearchgate.net
Future Directions and Emerging Research Areas
Development of Novel Asymmetric Synthetic Routes for Enantiopure Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic routes to produce enantiopure derivatives of benzo[b]thiophen-7-amine is a significant and growing area of research. While methods for the asymmetric hydrogenation of prochiral benzo[b]thiophene 1,1-dioxides have been successfully developed, yielding chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high enantioselectivity, the direct asymmetric functionalization of the benzo[b]thiophene core, particularly with an amino group at the 7-position, remains a challenge. researchgate.net
Future research will likely focus on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, for the enantioselective synthesis of this compound derivatives. researchgate.net Strategies may involve the asymmetric functionalization of a pre-existing benzo[b]thiophene core or the stereocontrolled construction of the heterocyclic ring system itself. The goal is to achieve high yields and excellent enantiomeric excess under mild reaction conditions, providing access to a diverse range of chiral building blocks for drug discovery and development. researchgate.net
Table 1: Potential Asymmetric Synthetic Strategies for this compound Derivatives
| Strategy | Description | Potential Catalyst/Reagent | Target Enantiopure Derivative |
|---|---|---|---|
| Asymmetric C-H Functionalization | Direct enantioselective introduction of functional groups onto the benzo[b]thiophene ring. | Chiral Palladium or Rhodium complexes. | Chiral substituted Benzo[b]thiophen-7-amines. |
| Catalytic Asymmetric Amination | Enantioselective introduction of the amine group at the 7-position of a suitable precursor. | Chiral transition metal catalysts with specific ligands. | Enantiopure this compound. |
| Desymmetrization | Desymmetrization of a prochiral benzo[b]thiophene derivative. | Chiral catalysts or enzymes. | Chiral functionalized Benzo[b]thiophen-7-amines. |
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
The optimization of chemical reactions requires a deep understanding of reaction kinetics, mechanisms, and the identification of transient intermediates. Advanced spectroscopic techniques, such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, offer the capability for real-time, non-invasive monitoring of chemical transformations.
The application of these techniques to the synthesis of this compound and its derivatives can provide invaluable insights into reaction pathways. For instance, monitoring the formation and consumption of reactants, intermediates, and products in real-time can facilitate the rapid optimization of reaction parameters like temperature, pressure, and catalyst loading. This approach not only accelerates the development of efficient synthetic protocols but also enhances reaction safety and reproducibility. Future work will focus on integrating these spectroscopic tools with automated synthesis platforms for high-throughput reaction screening and optimization.
Integration with Artificial Intelligence and Machine Learning for Rational Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research, particularly in the rational design and discovery of new molecules with desired properties. nih.govresearchgate.net For this compound derivatives, AI and ML algorithms can be employed to predict biological activity, toxicity, and pharmacokinetic profiles based on molecular structure. researchgate.net
By training models on existing datasets of benzo[b]thiophene compounds, it is possible to identify novel structural motifs that are likely to exhibit high therapeutic potency. nih.govsemanticscholar.org This in-silico screening approach can significantly reduce the time and cost associated with traditional drug discovery pipelines. researchgate.net Furthermore, AI can assist in predicting reaction outcomes and suggesting optimal synthetic routes, thereby accelerating the synthesis of target molecules. researchgate.net The synergy between computational modeling and experimental validation will be crucial in the future discovery of next-generation drugs based on the this compound scaffold. nih.gov
Table 2: Applications of AI and ML in this compound Research
| Application Area | AI/ML Technique | Objective |
|---|---|---|
| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) modeling, Deep Learning. | Predict biological activity and identify novel drug candidates. nih.govmdpi.com |
| Synthesis Planning | Retrosynthesis prediction algorithms. | Propose efficient and novel synthetic routes. |
| Property Prediction | Graph Neural Networks, Random Forest models. | Predict physicochemical properties, toxicity, and ADME profiles. researchgate.net |
Further Development of Sustainable and Green Synthesis Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. For the synthesis of this compound and its derivatives, future research will continue to focus on developing more sustainable and eco-friendly protocols. nih.gov
Exploration of New Reactivity Modes and Unprecedented Transformations
While the fundamental reactivity of the benzo[b]thiophene core is well-established, there is always potential for the discovery of new reactivity modes and unprecedented transformations. researchgate.net Future research in this area will likely involve the exploration of novel catalytic systems and reaction conditions to unlock new pathways for the functionalization of this compound.
This could include the development of novel C-H activation strategies for the direct and selective modification of the benzo[b]thiophene skeleton, or the discovery of new pericyclic reactions involving the thiophene (B33073) ring. researchgate.netrsc.org The exploration of photochemical and electrochemical methods may also lead to the discovery of unique transformations that are not accessible through traditional thermal methods. organic-chemistry.org Uncovering such novel reactivity will not only expand the synthetic chemist's toolbox but also provide access to a wider range of structurally diverse this compound derivatives with potentially unique properties and applications. researchgate.net
Q & A
Q. What green chemistry principles apply to this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
